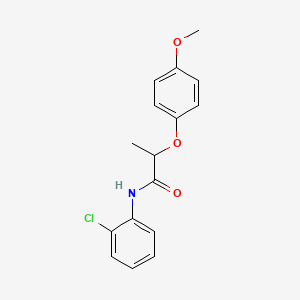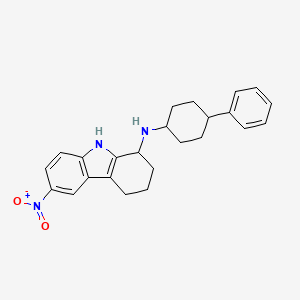![molecular formula C23H23NO B5107288 [1-(1-pyrenylmethyl)-2-piperidinyl]methanol](/img/structure/B5107288.png)
[1-(1-pyrenylmethyl)-2-piperidinyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(1-pyrenylmethyl)-2-piperidinyl]methanol, also known as Pyr-met, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Pyr-met is a fluorescent molecule that can be used as a probe for studying biological processes, such as protein-protein interactions and enzyme activity. In
Applications De Recherche Scientifique
[1-(1-pyrenylmethyl)-2-piperidinyl]methanol has a wide range of applications in scientific research. One of its primary uses is as a fluorescent probe for studying protein-protein interactions. This compound can be attached to a protein of interest, and its fluorescence can be used to monitor changes in the protein's conformation or interactions with other proteins.
This compound can also be used as a probe for studying enzyme activity. By attaching this compound to an enzyme, researchers can monitor changes in fluorescence as the enzyme catalyzes a reaction.
Mécanisme D'action
The mechanism of action of [1-(1-pyrenylmethyl)-2-piperidinyl]methanol involves its ability to fluoresce when excited by light. This compound is excited by light at a specific wavelength, and it emits light at a longer wavelength. This property makes this compound useful as a fluorescent probe for studying biological processes.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is a non-toxic molecule that can be used safely in lab experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [1-(1-pyrenylmethyl)-2-piperidinyl]methanol is its ability to act as a fluorescent probe for studying biological processes. This compound is also relatively easy to synthesize and purify, making it accessible to researchers.
One limitation of this compound is its sensitivity to pH and temperature. Changes in pH or temperature can affect this compound's fluorescence, which can complicate experiments. Additionally, this compound's fluorescence can be quenched by certain molecules, which can interfere with experiments.
Orientations Futures
There are several future directions for [1-(1-pyrenylmethyl)-2-piperidinyl]methanol research. One potential application is in the development of biosensors for detecting specific molecules, such as proteins or enzymes. This compound could be attached to a biosensor, and changes in fluorescence could be used to detect the presence of the target molecule.
Another future direction is in the development of new fluorescent probes based on this compound. By modifying the chemical structure of this compound, researchers could create probes with different properties, such as increased sensitivity or selectivity.
Conclusion:
In conclusion, this compound is a versatile chemical compound that has many potential applications in scientific research. Its ability to act as a fluorescent probe for studying biological processes makes it a valuable tool for researchers. With continued research, this compound could have even more applications in the future.
Méthodes De Synthèse
The synthesis of [1-(1-pyrenylmethyl)-2-piperidinyl]methanol involves the reaction of 1-(pyren-1-yl)methanamine with 2-piperidinone in the presence of a reducing agent, such as sodium borohydride. The resulting product is this compound, which can be purified using column chromatography.
Propriétés
IUPAC Name |
[1-(pyren-1-ylmethyl)piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO/c25-15-20-6-1-2-13-24(20)14-19-10-9-18-8-7-16-4-3-5-17-11-12-21(19)23(18)22(16)17/h3-5,7-12,20,25H,1-2,6,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRHZUJJYYWQEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[(isopropylamino)carbonyl]phenyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5107206.png)
![5-acetyl-4-(2-chlorophenyl)-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5107220.png)
![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-ethoxyphenol](/img/structure/B5107225.png)
![4-methoxy-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5107238.png)

![5-({1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5107249.png)

![3-{[2-(1,2-dihydro-5-acenaphthylenyl)-1,3-thiazolidin-3-yl]carbonyl}-4a,8a-dihydro-2H-chromen-2-one](/img/structure/B5107266.png)
![ethyl [5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5107281.png)
![4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-fluorobenzyl)-2-piperazinone](/img/structure/B5107290.png)
![4,4'-oxybis[N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide]](/img/structure/B5107295.png)
![{3-[5-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B5107301.png)
![2-[(diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-bromobenzoate hydrochloride](/img/structure/B5107303.png)
![3-(4-fluorobenzyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5107307.png)
